molecular formula C19H17ClN4O B2918247 1-(2-Chlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea CAS No. 2034344-11-9

1-(2-Chlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea

Cat. No. B2918247
CAS RN: 2034344-11-9
M. Wt: 352.82
InChI Key: GZVDIGLVEAKLSL-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea is a chemical compound that belongs to the class of urea derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Scientific Research Applications

Corrosion Inhibition

Corrosion Inhibition Performance of Triazinyl Urea Derivatives : Urea derivatives have been studied for their corrosion inhibition properties. For instance, 1,3,5-triazinyl urea derivatives were evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds, including variations like 1-(4-cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl)-3-p-tolyurea, demonstrated efficient corrosion inhibition through adsorption on the steel surface, forming a protective layer and reducing corrosion in a mixed mode of inhibition. This research highlights the potential of urea derivatives in protecting metals from corrosion in industrial applications (Mistry, Patel, Patel, & Jauhari, 2011).

Biological Activity

Synthesis and Biological Activity of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas : Novel derivatives of thiadiazolyl ureas were synthesized and shown to have activity as plant growth regulators. This suggests the potential of urea derivatives in agricultural applications, offering a way to regulate plant growth without the use of traditional hormones or chemicals (Xin-jian, Xian-sheng, & Sheng, 2006).

Phototransformation Studies

Phototransformation of Chlorimuron-ethyl in Aqueous Solution : Research on chlorimuron-ethyl, a urea derivative, has demonstrated its phototransformation in water, leading to various photoproducts. This study provides insight into the environmental fate of such chemicals, highlighting the need for understanding their degradation pathways in aquatic environments (Choudhury & Dureja, 1996).

Anticonvulsant Activity

Influence of a Drug with Anticonvulsant Action : A compound with urea structural elements was investigated for its anticonvulsant activity. The research showed it could synchronize spontaneous bioelectric activity and alter ion content in brain structures, providing a basis for the development of new anticonvulsant drugs (Vengerovskii et al., 2014).

Antimicrobial and Antifungal Activity

Synthesis, Antifungal and Antibacterial Activity of Aminothiazole Derivatives : Urea derivatives have also been explored for their antimicrobial and antifungal properties. A study synthesized new aminothiazole derivatives of urea and tested them against various bacteria and fungi, finding significant activity and suggesting potential applications in developing new antimicrobial agents (Sujatha, Shilpa, & Gani, 2019).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(2-phenylpyrimidin-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O/c20-16-8-4-5-9-17(16)24-19(25)21-11-10-14-12-22-18(23-13-14)15-6-2-1-3-7-15/h1-9,12-13H,10-11H2,(H2,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVDIGLVEAKLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea

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